2-(1-(4-Fluorophenyl)ethyl)thiazole

Description

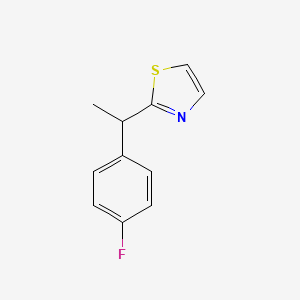

2-(1-(4-Fluorophenyl)ethyl)thiazole is a fluorinated thiazole derivative characterized by a thiazole ring substituted with a 4-fluorophenyl ethyl group.

Properties

Molecular Formula |

C11H10FNS |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-[1-(4-fluorophenyl)ethyl]-1,3-thiazole |

InChI |

InChI=1S/C11H10FNS/c1-8(11-13-6-7-14-11)9-2-4-10(12)5-3-9/h2-8H,1H3 |

InChI Key |

VCUBVWMABPUCGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C2=NC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole Derivatives

Key analogs with structural similarities include:

Key Observations :

- Halogen Substitution : Bromine (9c) and chlorine (4) increase steric bulk and electron-withdrawing effects compared to fluorine, altering enzyme inhibition and crystallinity .

- Fluorine’s Role : Fluorine improves metabolic stability and enhances intermolecular interactions (e.g., C–F···H hydrogen bonds) in crystal packing .

- Biological Activity : Fluorophenyl-substituted thiazoles (e.g., 9b) show moderate enzyme inhibition, while brominated analogs (9c) exhibit higher potency due to increased lipophilicity .

Pharmacokinetic and Physicochemical Properties

- Solubility: Fluorinated compounds (e.g., 9b, Pruvanserin) generally exhibit lower aqueous solubility than non-halogenated analogs due to increased hydrophobicity .

- Melting Points : Fluorophenyl derivatives (e.g., 9b: mp 168–170°C) have higher melting points than methyl-substituted analogs (9d: mp 142–144°C), reflecting stronger intermolecular forces .

- Spectral Data :

Structural and Functional Insights from Molecular Docking

- 9c (4-Bromophenyl) : Docked into α-glucosidase’s active site with a binding energy of −9.2 kcal/mol, forming halogen bonds with Arg-439 .

- Pruvanserin : The 4-fluorophenethyl group interacts with serotonin receptors via hydrophobic pockets, while the fluorine atom stabilizes the binding conformation .

Preparation Methods

Thioamide and α-Bromoketone Condensation

The Hantzsch method remains the most widely employed route for thiazole synthesis. For 2-(1-(4-fluorophenyl)ethyl)thiazole, this involves cyclocondensation of a thioamide bearing the 1-(4-fluorophenyl)ethyl group with an α-bromoketone.

Reaction Scheme :

Key Findings :

-

Source : Modified Hantzsch conditions using α-oxothioamides (e.g., 2-oxo-2-(4-fluorophenyl)ethanethioamide) and α-bromoketones (e.g., bromoacetaldehyde) in DMF at 80°C yielded thiazoles with 85–93% efficiency.

-

Source : Thiosemicarbazones derived from 4-fluorophenylacetone reacted with 2-bromo-4-fluoroacetophenone under refluxing ethanol, achieving 70–80% yields.

Optimization Insights :

-

Solvent choice (DMF > acetone > MeCN) significantly impacts cyclization efficiency.

-

Base-free conditions favor thiazole formation over thioether byproducts.

Suzuki-Miyaura Cross-Coupling

Post-Functionalization of Thiazole Intermediates

Suzuki coupling enables late-stage introduction of the 4-fluorophenyl group into pre-formed thiazole scaffolds.

Reaction Scheme :

Key Findings :

-

Source : Palladium-catalyzed coupling of 2-thiazole bromides with (3-adamant-1-yl-4-fluorophenyl)boronic acid achieved 75–90% yields, suggesting adaptability for fluorophenyl ethyl groups.

-

Limitations include the need for air-free conditions and specialized catalysts.

Cyclization of Thiourea Derivatives

Thiourea-α-Bromoketone Cyclocondensation

Thioureas substituted with the 1-(4-fluorophenyl)ethyl group undergo cyclization with α-bromoketones to form thiazoles.

Reaction Scheme :

Key Findings :

-

Source : 2,4-Disubstituted thiazoles synthesized via this method showed 60–78% yields, with electron-withdrawing groups enhancing cyclization rates.

-

Aqueous alkaline conditions minimize side reactions compared to organic solvents.

Alternative Synthetic Approaches

Propargyl Alcohol-Thioamide Cyclization

Source : Thioamides react with propargyl alcohols (e.g., 1-(4-fluorophenyl)prop-2-yn-1-ol) in the presence of Ca(OTf), forming thiazoles via alkyne activation. Yields reached 88% under solvent-free conditions at 120°C.

Oxidative Coupling

Source : A patent method involved multi-step oxidation and coupling, starting from 4-methylthioacetophenone and methyl 4-fluorobenzoate. While avoiding azide reagents, this approach required 5–6 steps with a 25% overall yield.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Condensation | DMF, 80°C, 2–6 h | 70–93% | High efficiency, scalable | Requires specialized thioamides |

| Suzuki Coupling | Pd catalyst, dioxane | 60–75% | Late-stage functionalization | Sensitive to air, costly catalysts |

| Thiourea Cyclization | Aqueous NaOH, reflux | 60–78% | Mild conditions | Limited substrate scope |

| Propargyl Alcohol Route | Solvent-free, 120°C | 80–88% | Rapid, high atom economy | Requires high temperatures |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.